molecular formula C3H5N3O2 B13561653 3-Azido-2-hydroxypropanal

3-Azido-2-hydroxypropanal

Cat. No.: B13561653
M. Wt: 115.09 g/mol
InChI Key: HXOCWVXINKSYAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azido-2-hydroxypropanal: is an organic compound with the molecular formula C₃H₅N₃O₂ . It is characterized by the presence of an azido group (-N₃) and a hydroxyl group (-OH) attached to a propanal backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-2-hydroxypropanal typically involves the reaction of 2-hydroxypropanal with sodium azide under controlled conditions. The reaction is carried out in an aqueous medium, and the temperature is maintained at around 0-5°C to ensure the stability of the azido group .

Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Azido-2-hydroxypropanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Azido-2-hydroxypropanal involves its reactivity due to the presence of the azido group. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in various biochemical pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with other molecules .

Properties

Molecular Formula

C3H5N3O2

Molecular Weight

115.09 g/mol

IUPAC Name

3-azido-2-hydroxypropanal

InChI

InChI=1S/C3H5N3O2/c4-6-5-1-3(8)2-7/h2-3,8H,1H2

InChI Key

HXOCWVXINKSYAR-UHFFFAOYSA-N

Canonical SMILES

C(C(C=O)O)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.